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Compound of Interest

Compound Name: LEO 134310

Cat. No.: B10827878

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the preclinical safety and toxicology data available for
LEO 134310 as of the date of this publication. The results of a Phase 1b clinical trial
(NCT03669757) in adults with chronic plague psoriasis have not yet been published. Therefore,
the complete safety profile in humans remains to be fully elucidated.

Executive Summary

LEO 134310 is a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist designed
for topical administration. Preclinical studies indicate that LEO 134310 possesses a favorable
safety and toxicology profile, positioning it as a potentially safer alternative to traditional topical
corticosteroids. Its key safety features include high selectivity for the glucocorticoid receptor,
rapid systemic inactivation, and a consequently reduced risk of local and systemic side effects
commonly associated with glucocorticoid therapy, such as skin atrophy and systemic metabolic
effects.

Non-Clinical Safety and Toxicology

The preclinical safety assessment of LEO 134310 has been primarily established through in
vitro assays and in vivo animal models, comparing its activity and side-effect profile with
established potent corticosteroids like clobetasol propionate (CP) and betamethasone valerate
(BMV).
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Receptor Selectivity and Potency

LEO 134310 demonstrates high affinity and selectivity for the glucocorticoid receptor.[1][2] In
vitro studies have confirmed that it does not activate the mineralocorticoid receptor (MR), which
is often implicated in skin atrophy.[1][2]

Table 1: In Vitro Receptor Binding and Functional Activity of LEO 134310 and Comparators

GR Binding GR GR
Compound Affinity (EC50, Transrepressio Transactivatio MR Activation
nM) n (EC50, nM) n (EC50, nM)
No significant
LEO 134310 14 1.2 410 o
activation
Betamethasone Sub-to-low
Not Reported 0.57 Yes
Valerate (BMV) nanomolar
Clobetasol Sub-to-low Sub-to-low
) Not Reported Yes
Propionate (CP) nanomolar nanomolar
~48 (40-fold less
LEO 134998
Not Reported potent than LEO 560 No

(Metabolite)
134310)

Data sourced from Eirefelt et al., 2022.[1][3]

Cutaneous Safety: Skin Atrophy Studies

A significant concern with long-term topical corticosteroid use is skin atrophy. Preclinical studies
in minipigs, a well-established model for human skin, have shown that topical application of
LEO 134310 does not induce significant skin thinning compared to potent corticosteroids.

Table 2: Effect of LEO 134310 on Epidermal Thickness in Minipigs after 4 Weeks of Treatment
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Mean Epidermal Thickness Statistical Significance vs.
Treatment Group

(% of Vehicle Control) Vehicle
Vehicle 100%
LEO 134310 (2%) No significant reduction Not Significant
Clobetasol Propionate (0.05%) ~60-70% p<0.01
Betamethasone Valerate ~60-70% 0<0.01

(0.1%)

Data extrapolated from figures in Eirefelt et al., 2022.[1][2]

Systemic Safety and Pharmacokinetics

LEO 134310 is designed as a "dual-soft" drug, engineered for rapid metabolism to a less active
metabolite (LEO 134998) in the bloodstream and liver.[4][5] This design principle aims to
minimize systemic exposure and the associated risks.

Table 3: In Vitro Metabolic Stability and In Vivo Pharmacokinetic Parameters of LEO 134310

. In Vitro Half-life in Whole .
Species ) In Vivo Clearance
Blood (min)

Predicted: 300 mL/min/kg (15-

Human 4.4 ]

fold liver blood flow)
Rat Not Reported 5-fold liver blood flow
Dog Not Reported 15-fold liver blood flow

Data sourced from Eirefelt et al., 2022.[4]

The rapid systemic clearance of LEO 134310 was further evaluated in a mouse model of 12-O-
tetradecanoylphorbol-13-acetate (TPA)-induced skin inflammation. In this model, LEO 134310
demonstrated a significantly better therapeutic index compared to CP and BMV, indicating a
wider margin between its anti-inflammatory efficacy and systemic side effects.
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Table 4: Therapeutic Index of LEO 134310 in TPA-Induced Skin Inflammation Mouse Model

Therapeutic Index (Ratio of Systemic

Compound Effect ID50 to Anti-inflammatory Effect
ID50)

LEO 134310 >10 (based on spleen weight)

Clobetasol Propionate (CP) ~1

Betamethasone Valerate (BMV) ~1

ID50: Inhibitory dose to reach 50% of maximal effect. Data sourced from Eirefelt et al., 2022.[3]

[4]

Experimental Protocols
Glucocorticoid Receptor (GR) Binding Assay

e Principle: A fluorescence polarization assay was used to determine the binding affinity of
LEO 134310 to the human GR.

o Methodology:

o Recombinant human full-length GR (4 nM) was incubated with a fluorescent GR ligand
(2.5 nM Fluormone GS1).

o Serial dilutions of LEO 134310 or reference compounds were added.
o The mixture was incubated to allow for competitive binding.

o Fluorescence polarization was measured. A decrease in polarization indicates
displacement of the fluorescent ligand by the test compound.

o The EC50 value, representing the concentration of the test compound that displaces 50%
of the fluorescent ligand, was calculated.

TPA-Induced Skin Inflammation Mouse Model
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e Principle: This model assesses the anti-inflammatory efficacy and systemic side effects of
topically applied compounds on irritated skin.

o Methodology:
o Skin inflammation was induced in mice by topical application of TPA to the ears.
o LEO 134310, CP, or BMV in a vehicle solution were applied topically to the inflamed ears.

o Efficacy Assessment: Ear thickness and ear biopsy weight were measured to quantify the
reduction in inflammation.

o Systemic Side Effect Assessment: Systemic effects were evaluated by measuring changes
in body weight, spleen weight, and plasma levels of osteocalcin (a marker of bone
formation).

o Dose-response curves were generated to calculate the ID50 for both anti-inflammatory
effects and systemic side effects, from which the therapeutic index was derived.

Minipig Skin Atrophy Study

e Principle: This study evaluates the potential of a topical compound to cause skin thinning
(atrophy) after prolonged use.

e Methodology:

o Test fields on the skin of minipigs were treated daily for 4 weeks with LEO 134310 (2%),
vehicle, Dermovate® cream (0.05% CP), or Betnovate® cream (0.1% BMV).

o After the treatment period, skin biopsies were taken from the treated and untreated areas.

o The biopsies were histologically processed and stained with Hematoxylin and Eosin
(H&E).

o Epidermal thickness was measured using microscopy and image analysis software.

o Pharmacodynamic activity was confirmed by measuring the gene expression of the GR
target gene, FKBP5, using qRT-PCR.
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Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor (GR) Signaling Pathway

LEO 134310, as a GR agonist, modulates gene expression through two primary mechanisms:
transactivation and transrepression. Transrepression is generally associated with the anti-
inflammatory effects of glucocorticoids, while transactivation is linked to some of the metabolic
side effects. LEO 134310 is a full agonist for both pathways but shows significantly higher
potency for transrepression.[3][4]
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Caption: Glucocorticoid Receptor signaling pathway activated by LEO 134310.

LEO 134310 Experimental Workflow for Preclinical
Safety Assessment

The preclinical evaluation of LEO 134310 followed a logical progression from in vitro
characterization to in vivo safety and efficacy studies.
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Caption: Experimental workflow for the preclinical safety evaluation of LEO 134310.

Rationale for Reduced Skin Atrophy Potential
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LEO 134310's reduced potential for skin atrophy is attributed to its high selectivity for the
glucocorticoid receptor and lack of activity at the mineralocorticoid receptor, which has been
linked to skin thinning.
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Caption: Rationale for the reduced skin atrophy potential of LEO 134310.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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